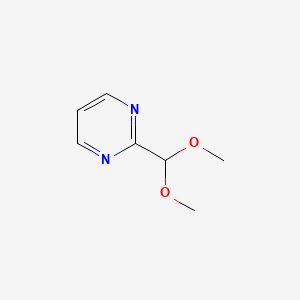

2-(ジメトキシメチル)ピリミジン

説明

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods. One method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron(II)-complex .Molecular Structure Analysis

The molecular structure of pyrimidines is conserved in all living organisms and is necessary to maintain cellular fundamental function (i.e., DNA and RNA biosynthesis) . The molecular bond orders of pyrimidines and pyrimidine nucleoside analogs were calculated with an ab initio method from the GAMESS program .Chemical Reactions Analysis

Pyrimidine-derived radicals play an important role in DNA oxidation . The detection and identification of these radicals are essential to understand DNA oxidation mechanisms .Physical and Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .科学的研究の応用

抗炎症作用

2-(ジメトキシメチル)ピリミジンなどの誘導体を含むピリミジンは、その抗炎症作用について研究されてきました。 プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-α、核因子κB、ロイコトリエン、およびいくつかのインターロイキンなどの重要な炎症性メディエーターの発現と活性を阻害することが知られています 。これは、それらを強化された活性と最小限の毒性を持つ新しい抗炎症剤の開発のための潜在的な候補にしています。

抗菌および抗ウイルス活性

ピリミジンの構造的多様性は、抗菌および抗ウイルス療法におけるその使用を可能にします。 ピリミジン誘導体は、感染症との闘いにおいて重要な、有意な抗菌および抗ウイルス特性を持っていることが報告されています .

抗がん研究

ピリミジン化合物は、潜在的な抗がん剤として特定されています。 さまざまな生物学的経路を干渉する能力は、特定の癌細胞またはメカニズムを標的とする薬剤を開発するために使用できる、癌研究に適しています .

中枢神経系(CNS)の障害

ピリミジンは、その幅広い生物学的活性により、CNS障害の治療におけるその可能性に注目を集めています。 それらは、うつ病や双極性障害などの病状の管理に重要な、カルシウムチャネルブロッカーや抗うつ薬として検討されてきました .

鎮痛効果

ピリミジンの鎮痛特性は、鎮痛研究の候補にしています。 それらは、現在の薬物よりも副作用が少ない、新しい鎮痛剤を開発するために使用できます .

糖尿病の治療

ピリミジン誘導体は、糖尿病の治療における役割について調査されてきました。 糖尿病に関連する生物学的標的への影響は、新規治療薬の開発のための有望な道筋を提供しています .

作用機序

Target of Action

2-(Dimethoxymethyl)pyrimidine, a derivative of pyrimidine, primarily targets certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . It also targets protein tyrosine kinases implicated in cancer progression .

Mode of Action

It is known that pyrimidines, including 2-(dimethoxymethyl)pyrimidine, form bidentate chelate complexes with transition metal moieties . These complexes undergo fluxional processes which interconvert coordinated and pendant OMe groups .

Biochemical Pathways

Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature . The purine ring is built on PRPP, while the pyrimidine ring is synthesized first, and PRPP is the source for the ribose 5-P added to the pyrimidine ring .

Pharmacokinetics

It is known that pyrimidine analogues need to be activated within the cell, involving several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects .

Result of Action

It is known that pyrimidines exhibit potent anti-inflammatory effects . They also have effects against most of the imatinib mesylate-resistant BCR-ABL mutants isolated from advanced chronic myeloid leukemia patients .

Action Environment

It is known that the action of pyrimidines can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .

将来の方向性

Pyrimidines have been known for their essential components of nucleic acid to their current usage in the chemotherapy of AIDS . The disorder of pyrimidine metabolism has been considered as a vital driver in tumor initiation and progression . This suggests that there is potential for future research in this area, particularly in the development of new drugs precisely targeting the pyrimidine metabolism in cancer .

生化学分析

Biochemical Properties

2-(Dimethoxymethyl)pyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway. This interaction is essential for the conversion of dihydroorotate to orotate, a key step in pyrimidine biosynthesis . Additionally, 2-(Dimethoxymethyl)pyrimidine has been shown to interact with mitochondrial respiratory complexes, linking pyrimidine biosynthesis with mitochondrial respiration .

Cellular Effects

2-(Dimethoxymethyl)pyrimidine influences various cellular processes. It has been observed to induce replication and ribosomal stress in cancer cells, particularly those deficient in p53 . This stress leads to cell cycle arrest and, in some cases, apoptosis. The compound also affects cell signaling pathways, including the ataxia telangiectasia and Rad3-related kinase/Checkpoint kinase 1 (ATR/Chk1) pathway, which is activated in response to replication stress . Furthermore, 2-(Dimethoxymethyl)pyrimidine can alter gene expression and cellular metabolism, contributing to its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of 2-(Dimethoxymethyl)pyrimidine involves several key interactions. At the molecular level, it binds to DHODH, inhibiting its activity and thereby reducing pyrimidine synthesis . This inhibition leads to the accumulation of replication forks and activation of the ATR/Chk1 pathway, resulting in cell cycle arrest . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Dimethoxymethyl)pyrimidine can change over time. Studies have shown that the compound is relatively stable, but its activity can decrease due to degradation . Long-term exposure to 2-(Dimethoxymethyl)pyrimidine has been associated with sustained replication stress and potential cytotoxicity in cancer cells . These temporal effects highlight the importance of monitoring the compound’s stability and activity during experiments.

Dosage Effects in Animal Models

The effects of 2-(Dimethoxymethyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit pyrimidine synthesis without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies.

Metabolic Pathways

2-(Dimethoxymethyl)pyrimidine is involved in several metabolic pathways, primarily related to pyrimidine metabolism. It interacts with enzymes such as DHODH and thymidylate synthase, influencing the synthesis and degradation of pyrimidine nucleotides . The compound can also affect metabolic flux and metabolite levels, potentially altering cellular energy balance and nucleotide availability .

Transport and Distribution

Within cells and tissues, 2-(Dimethoxymethyl)pyrimidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes . These factors determine its accumulation in specific tissues and compartments.

Subcellular Localization

The subcellular localization of 2-(Dimethoxymethyl)pyrimidine is critical for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with DHODH and other mitochondrial enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific mitochondrial compartments . The mitochondrial localization of 2-(Dimethoxymethyl)pyrimidine is essential for its role in pyrimidine biosynthesis and cellular respiration.

特性

IUPAC Name |

2-(dimethoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-7(11-2)6-8-4-3-5-9-6/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJINBYWFNECKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC=CC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

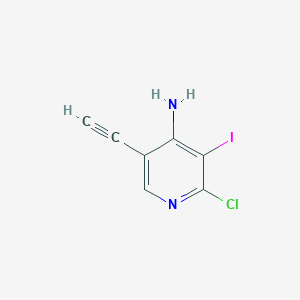

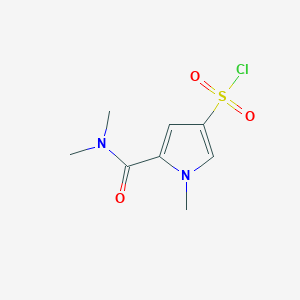

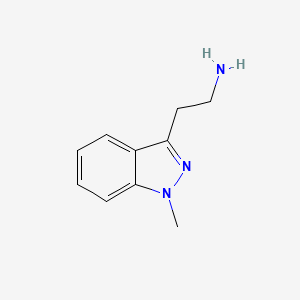

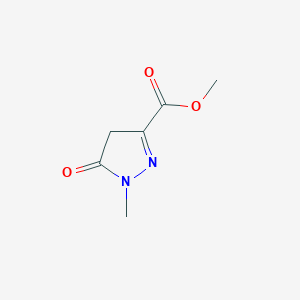

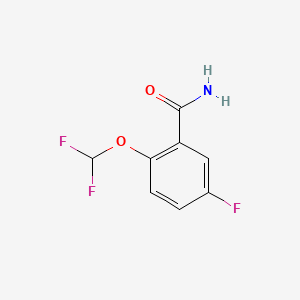

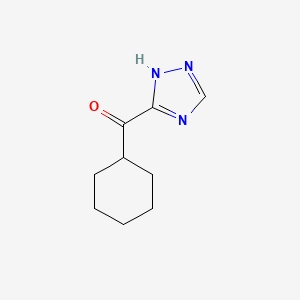

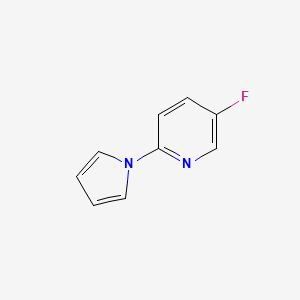

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

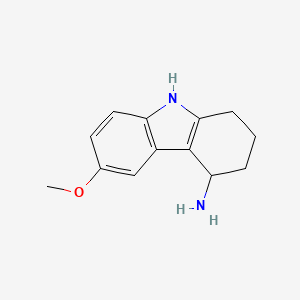

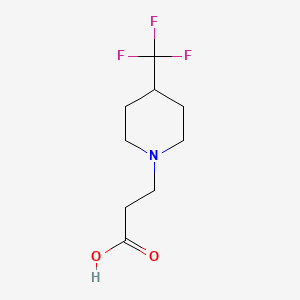

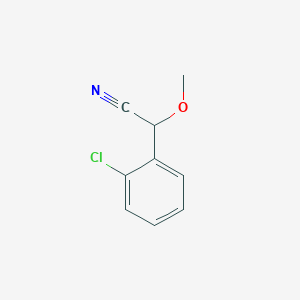

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B1455871.png)

![2-(4-Fluorophenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1455877.png)

![ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1455889.png)